3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Brand Name: Vulcanchem
CAS No.: 19801-37-7
VCID: VC20771179
InChI: InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13)
SMILES: C1CNC2=NC3=CC=CC=C3C(=O)N2C1
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one

CAS No.: 19801-37-7

Cat. No.: VC20771179

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one - 19801-37-7

Specification

CAS No. 19801-37-7
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name 1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one
Standard InChI InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13)
Standard InChI Key YBDKSPSOTVXJEP-UHFFFAOYSA-N
Isomeric SMILES C1CN=C2NC3=CC=CC=C3C(=O)N2C1
SMILES C1CNC2=NC3=CC=CC=C3C(=O)N2C1
Canonical SMILES C1CNC2=NC3=CC=CC=C3C(=O)N2C1

Introduction

Chemical Identity and Structural Properties

3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one represents an important heterocyclic scaffold with distinctive structural features that contribute to its chemical reactivity and biological potential. The compound's core structure consists of a fused ring system where the pyrimidine and quinazoline moieties create a unique molecular architecture with specific pharmacophoric properties.

Basic Identification Parameters

The compound is characterized by several key identifiers that establish its chemical identity in scientific literature and chemical databases:

ParameterValue
CAS Number19801-37-7
Molecular FormulaC₁₁H₁₁N₃O
Molecular Weight201.22 g/mol
IUPAC Name1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one
Common Synonyms6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline
PubChem Compound ID209367

The chemical structure features three nitrogen atoms strategically positioned within the heterocyclic framework, and a carbonyl group at the 6-position that contributes significantly to its reactivity profile and potential hydrogen-bonding capabilities in biological systems.

Structural and Physical Properties

The structural characteristics of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one determine its physical properties and chemical behavior:

PropertyDescription/Value
Structural FeaturesFused pyrimidine-quinazoline ring system with a carbonyl at position 6
Physical StateSolid at standard conditions
Solubility30.2 μg/mL in water
Standard InChIInChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11
Standard InChIKeyYBDKSPSOTVXJEP-UHFFFAOYSA-N
Canonical SMILESC1CNC2=NC3=CC=CC=C3C(=O)N2C1

The compound's relatively low aqueous solubility (30.2 μg/mL) reflects its predominantly lipophilic character, which can influence its pharmacokinetic properties and cellular permeability in biological systems.

Synthesis Methods and Chemical Reactivity

The synthesis of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one typically involves specific cyclization strategies that enable the efficient construction of its heterocyclic framework. Various synthetic approaches have been developed to access this compound and its derivatives, each with distinct advantages in terms of yield, efficiency, and scalability.

Conventional Synthetic Routes

The most commonly employed method for synthesizing this compound involves the formic acid-catalyzed intramolecular cyclization of appropriate precursors:

Synthetic ApproachKey Features
Intramolecular CyclizationFormic acid-catalyzed reaction of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones
One-Pot SynthesisMulti-component reaction involving appropriate benzaldehyde derivatives with specific reagents
Catalytic MethodsMetal-catalyzed cyclization reactions that provide higher yields and selectivity

The formic acid-catalyzed approach has been reported to yield high amounts of the desired product with good purity levels, making it a preferred method for laboratory-scale synthesis.

Reaction Mechanism

The mechanism for the synthesis of this compound typically proceeds through several key stages:

  • Initial formation of a suitable precursor containing the necessary functional groups

  • Acid-catalyzed activation of the cyclization site

  • Intramolecular nucleophilic attack leading to ring closure

  • Aromatization and structural stabilization to yield the final product

This mechanistic pathway enables the efficient construction of the fused heterocyclic system characteristic of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one.

ActivityMechanism/Effects
AntiproliferativeInhibition of cancer cell growth through multiple pathways
Enzyme InhibitionPotential targeting of kinases and other enzymes involved in cancer progression
Apoptosis InductionPromotion of programmed cell death in cancer cells

Research has indicated that derivatives of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one exhibit significant biological activities, with the anticancer activity believed to be mediated through specific molecular mechanisms .

Other Pharmacological Activities

The broader class of quinazoline derivatives, to which this compound belongs, exhibits a wide spectrum of biological properties:

ActivityDescription
AntibacterialActive against various bacterial strains
AntifungalInhibitory effects on fungal growth
AnticonvulsantModulation of neuronal activity
Anti-inflammatoryReduction of inflammatory responses
Anti-HIVPotential activity against viral replication
AnalgesicPain-relieving properties

These diverse activities highlight the importance of the quinazoline scaffold in medicinal chemistry and suggest potential therapeutic applications for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one beyond oncology .

Structural Relationships and Derivatives

The core structure of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one serves as a versatile scaffold for the development of derivatives with enhanced or modified biological properties. Understanding these structural relationships is crucial for the rational design of novel therapeutic agents based on this heterocyclic framework.

Related Compounds

Several structurally related compounds share the pyrimidoquinazoline core with 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one:

CompoundStructural Relationship
2H-Pyrimido(2,1-b)quinazoline-1(6H)-carboxylic acid, 3,4-dihydro-6-oxo-, ethyl esterContains the same core structure with an additional ethyl carboxylate group at position 1
Isoxazole-fused tricyclic quinazoline alkaloidsContain additional heterocyclic rings fused to the quinazoline core
2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-5-[(aryl)methylene]-1,3-thiazolidin-4-onesComplex derivatives with multiple substituents and additional ring systems

These related structures often exhibit similar or complementary biological profiles, providing valuable insights into structure-activity relationships .

Structure-Activity Relationships

Analysis of structure-activity relationships (SAR) for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and its derivatives reveals several key structural features that influence biological activity:

Structural ElementImpact on Activity
Carbonyl group at position 6Essential for hydrogen bonding with biological targets
Nitrogen atoms in the heterocyclic systemCritical for binding to enzyme active sites
Substituents on the aromatic ringModulate lipophilicity, electronic properties, and target selectivity
Saturation level in the pyrimidine ringAffects conformational flexibility and binding affinity

Research has shown that modifications to these structural elements can significantly impact the compound's pharmacological profile, enabling the development of derivatives with optimized properties for specific therapeutic applications .

Current Research Developments and Future Directions

Research on 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and related compounds continues to expand, driven by their promising biological activities and potential therapeutic applications. Recent advances in synthetic methodologies and biological evaluation techniques have accelerated progress in this field.

Recent Synthetic Innovations

Contemporary research has focused on developing more efficient and versatile synthetic approaches for accessing 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and its derivatives:

InnovationDescriptionAdvantages
One-pot multicomponent reactionsSynthesis through simultaneous reaction of multiple precursorsImproved efficiency, reduced waste, higher yields
Solvent-free conditionsReactions performed without conventional solventsEnvironmentally friendly, cost-effective
Catalyst optimizationDevelopment of novel catalysts for key transformation stepsEnhanced selectivity, milder conditions, broader substrate scope

These synthetic innovations have expanded the accessibility of diverse pyrimidoquinazoline derivatives for biological evaluation and structure-activity relationship studies .

Emerging Applications and Future Research

The promising biological profiles of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one and related compounds have stimulated research in several emerging areas:

Research DirectionFocus
Target identificationElucidation of specific molecular targets responsible for biological activities
Combination therapyEvaluation of synergistic effects with established therapeutic agents
Functionalization strategiesDevelopment of methods for site-selective modification of the core structure
Delivery systemsDesign of targeted delivery approaches to enhance efficacy and reduce side effects

Future research is expected to further explore the medicinal chemistry of this compound, potentially leading to the development of clinically relevant therapeutic agents based on the pyrimidoquinazoline scaffold .

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